molecular formula C18H19N3O5S B354039 Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate CAS No. 380386-81-2

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate

Cat. No.: B354039
CAS No.: 380386-81-2
M. Wt: 389.4g/mol
InChI Key: ZDZZNKVUZYWLNW-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a thioacetamido linkage to a terephthalate moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate typically involves multiple steps, starting with the preparation of the 4,6-dimethylpyrimidine-2-thiol. This intermediate is then reacted with bromoacetic acid to form the thioacetamido derivative. The final step involves the esterification of the terephthalic acid with methanol under acidic conditions to yield the dimethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted esters and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)terephthalate is unique due to its combination of a pyrimidine ring, thioacetamido linkage, and terephthalate ester. This structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

dimethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10-7-11(2)20-18(19-10)27-9-15(22)21-14-8-12(16(23)25-3)5-6-13(14)17(24)26-4/h5-8H,9H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZZNKVUZYWLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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